molecular formula C16H16Cl2N2O2 B4585132 1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine

1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine

Cat. No. B4585132
M. Wt: 339.2 g/mol
InChI Key: XARCZTBKRUIUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine, also known as DFPM, is a chemical compound that has been extensively studied for its potential use in scientific research. DFPM is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine is not fully understood, but it is believed to act as a modulator of ion channel function and receptor activity. 1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine has been shown to interact with various ion channels, including voltage-gated calcium channels and ligand-gated ion channels, and it has also been shown to modulate the activity of various receptors, including GABA receptors and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel function, and the modulation of receptor activity. 1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine in scientific research is its ability to modulate various biological processes, making it a valuable tool for studying the mechanisms of neurotransmitter release, ion channel function, and receptor activity. However, one of the limitations of using 1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine is its potential toxicity, which can limit its use in certain experimental conditions.

Future Directions

There are many potential future directions for the use of 1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine in scientific research. One area of interest is the development of 1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine-based therapeutics for the treatment of various inflammatory and pain-related conditions. Another area of interest is the use of 1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine as a tool for studying the mechanisms of neurotransmitter release and receptor activity in various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, 1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine may have potential applications in the field of drug discovery, as it has been shown to modulate the activity of various receptors and ion channels.

Scientific Research Applications

1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine has been used in a variety of scientific research applications, including the study of neurotransmitter release, ion channel function, and receptor activity. 1-(3,4-dichlorophenyl)-4-(5-methyl-2-furoyl)piperazine has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, making it a valuable tool for studying the mechanisms of neurotransmitter release.

properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-11-2-5-15(22-11)16(21)20-8-6-19(7-9-20)12-3-4-13(17)14(18)10-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARCZTBKRUIUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-Dichlorophenyl)piperazin-1-yl](5-methylfuran-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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